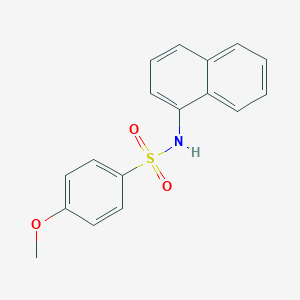

4-methoxy-N-(1-naphthyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-methoxy-N-(1-naphthyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(1-naphthyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-naphthalen-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-21-14-9-11-15(12-10-14)22(19,20)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIAXNFZLJUXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-methoxy-N-(1-naphthyl)benzenesulfonamide: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-methoxy-N-(1-naphthyl)benzenesulfonamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery. The guide includes a summary of known chemical data, a detailed, adaptable synthesis and characterization protocol, and an examination of a key synthetic application involving iridium-catalyzed C-H functionalization.

Chemical Properties and Structure

4-methoxy-N-(1-naphthyl)benzenesulfonamide is an aromatic sulfonamide characterized by a methoxy-substituted benzene ring linked through a sulfonamide group to a naphthalene moiety. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be derived from its chemical identity and comparison with structurally similar molecules.

Table 1: Chemical and Physical Properties of 4-methoxy-N-(1-naphthyl)benzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₃S | Thermo Scientific |

| Molecular Weight | 313.37 g/mol | Thermo Scientific |

| CAS Number | 56799-97-4 | ChemicalBook[1] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

The structure of 4-methoxy-N-(1-naphthyl)benzenesulfonamide consists of a 4-methoxybenzenesulfonyl group bonded to the nitrogen atom of 1-naphthylamine.

Experimental Protocols

Synthesis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide

This synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-naphthylamine in the presence of a base.

Materials:

-

4-methoxybenzenesulfonyl chloride

-

1-naphthylamine

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1-naphthylamine (1.0 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the cooled mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine.

-

Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-methoxy-N-(1-naphthyl)benzenesulfonamide.

General synthesis workflow for 4-methoxy-N-(1-naphthyl)benzenesulfonamide.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and methoxybenzene rings, the methoxy group protons, and the N-H proton of the sulfonamide. The ¹³C NMR will show the corresponding carbon signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H bond, aromatic C-H bonds, the S=O stretching of the sulfonamide group, and the C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity.

Iridium-Catalyzed peri-C-H Vinylation

A notable application of N-(1-naphthyl)benzenesulfonamides is their use in iridium-catalyzed C-H bond activation at the peri-position (C-8) of the naphthalene ring for the synthesis of 8-vinyl-1-naphthol derivatives. This reaction provides a highly selective method for the functionalization of the naphthalene core.

Experimental Protocol for peri-C-H Vinylation

Materials:

-

4-methoxy-N-(1-naphthyl)benzenesulfonamide

-

Internal alkyne (e.g., diphenylacetylene)

-

[IrCl(cod)]₂ (cod = 1,5-cyclooctadiene)

-

PBu₃ (tri-tert-butylphosphine)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

-

In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-methoxy-N-(1-naphthyl)benzenesulfonamide (1.0 equivalent), the internal alkyne (1.2 equivalents), [IrCl(cod)]₂ (catalytic amount, e.g., 2.5 mol%), and PBu₃ (catalytic amount, e.g., 5 mol%).

-

Add anhydrous solvent via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the corresponding 8-vinyl-1-naphthol derivative.

Logical relationship in the iridium-catalyzed peri-C-H vinylation.

Biological Activity

Currently, there is no specific published data on the biological activity or signaling pathway involvement of 4-methoxy-N-(1-naphthyl)benzenesulfonamide. However, the broader class of sulfonamides is well-known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3]. Furthermore, various methoxy-substituted sulfonamide derivatives have been investigated as potential therapeutic agents, including inhibitors of PI3K/mTOR pathways and as antiplatelet agents[4][5][6]. The presence of the naphthalene moiety may also confer unique biological properties, as naphthalimide derivatives have been explored for their diverse pharmacological effects[7].

Future research could explore the biological profile of 4-methoxy-N-(1-naphthyl)benzenesulfonamide, focusing on its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent.

Conclusion

4-methoxy-N-(1-naphthyl)benzenesulfonamide is a compound with potential applications in synthetic chemistry, particularly in the field of C-H functionalization. This guide provides a foundational understanding of its chemical properties and outlines adaptable experimental protocols for its synthesis, characterization, and further reaction. While its biological profile remains to be elucidated, the structural motifs present in the molecule suggest that it could be a valuable candidate for future drug discovery and development efforts. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]

- 2. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 4-methoxy-N-(1-naphthyl)benzenesulfonamide: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-methoxy-N-(1-naphthyl)benzenesulfonamide. In the realm of drug discovery and materials science, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

It is important to note that a comprehensive search of available scientific literature and databases did not yield a complete set of published experimental spectroscopic data specifically for 4-methoxy-N-(1-naphthyl)benzenesulfonamide. Therefore, this guide presents a combination of data from closely related analogs and theoretical predictions based on fundamental spectroscopic principles to offer a robust estimation of its spectral properties.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for 4-methoxy-N-(1-naphthyl)benzenesulfonamide. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 4-methoxy-N-(1-naphthyl)benzenesulfonamide are presented below. These estimations are derived from data reported for analogous compounds, primarily 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxybenzene and naphthalene rings, the methoxy group protons, and the N-H proton of the sulfonamide linkage.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | ~ 3.8 | ~ 55.6 |

| N-H Proton | Dependent on solvent and concentration | - |

| Aromatic Protons (Methoxybenzene Ring) | 6.8 - 7.8 | 114 - 164 |

| Aromatic Protons (Naphthalene Ring) | 7.2 - 8.0 | 121 - 137 |

Note: The chemical shifts are approximate and can be influenced by the solvent used for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methoxy-N-(1-naphthyl)benzenesulfonamide is expected to exhibit characteristic absorption bands for the N-H, S=O, C-O, and aromatic C-H and C=C bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3300 - 3200 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Asymmetric SO₂ | 1350 - 1300 | Stretching |

| Symmetric SO₂ | 1170 - 1150 | Stretching |

| C-N | 1360 - 1250 | Stretching |

| C-O (Aryl-ether) | 1275 - 1200 | Asymmetric Stretching |

| C-O (Aryl-ether) | 1075 - 1020 | Symmetric Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-methoxy-N-(1-naphthyl)benzenesulfonamide (C₁₇H₁₅NO₃S), the expected molecular weight is approximately 325.08 g/mol .

Expected Fragmentation Pattern:

The molecule is expected to fragment at the sulfonamide bond. Key fragments would likely include:

-

[M]⁺: The molecular ion peak.

-

[M - C₇H₇O₂S]⁺: Loss of the 4-methoxybenzenesulfonyl group.

-

[C₇H₇O₂S]⁺: The 4-methoxybenzenesulfonyl cation.

-

[C₁₀H₇NH]⁺: The N-(1-naphthyl)amino fragment.

-

[C₁₀H₇]⁺: The naphthyl cation.

Experimental Protocols

While a specific protocol for the synthesis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide was not found, a general and widely applicable method for the synthesis of sulfonamides is provided below. This can be adapted by researchers for the synthesis of the target compound.

General Synthesis of N-Aryl-benzenesulfonamides

This procedure involves the reaction of an arylamine with a benzenesulfonyl chloride in the presence of a base.

Materials:

-

1-Naphthylamine

-

4-Methoxybenzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-naphthylamine (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

Quench the reaction by adding 1M HCl solution.

-

Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-methoxy-N-(1-naphthyl)benzenesulfonamide.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like 4-methoxy-N-(1-naphthyl)benzenesulfonamide.

The Promising Biological Landscape of 4-Methoxy-N-(1-naphthyl)benzenesulfonamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide represent a compelling, albeit underexplored, class of compounds with significant therapeutic potential. While comprehensive research on this specific scaffold is nascent, analysis of structurally related benzenesulfonamides and naphthalene-containing molecules reveals a strong basis for their likely biological activities, particularly in the realms of anticancer and enzyme-inhibitory applications. This technical guide synthesizes the available data on analogous compounds to provide a predictive framework for the biological activities, mechanisms of action, and experimental evaluation of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives. This document is intended to serve as a foundational resource to stimulate and guide future research and development in this promising area of medicinal chemistry.

Introduction: The Therapeutic Potential of the Benzenesulfonamide and Naphthalene Moieties

The benzenesulfonamide core is a well-established pharmacophore, present in a wide array of clinically approved drugs exhibiting antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The sulfonamide group is a key structural feature, often involved in critical binding interactions with biological targets, most notably as a zinc-binding group in metalloenzymes such as carbonic anhydrases.[3][4] The 4-methoxy substitution on the benzene ring can influence the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile.[5]

The naphthalene moiety is also a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[6][7] Its extended aromatic system allows for significant van der Waals and π-π stacking interactions within protein binding pockets, contributing to potent biological activity.[6] The combination of the 4-methoxybenzenesulfonamide unit with the N-(1-naphthyl) group, therefore, presents a unique chemical architecture with the potential for novel and potent biological activities.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally related compounds, 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives are predicted to exhibit a range of biological effects. The most prominent of these are anticancer and enzyme inhibitory activities.

Anticancer Activity

Benzenesulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, disruption of cell cycle progression, and induction of apoptosis.[3][8] The overexpression of carbonic anhydrase IX (CA IX) in hypoxic tumors makes it a prime target for anticancer sulfonamides.[3]

Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumor Cells

Caption: Predicted mechanism of anticancer activity via carbonic anhydrase IX inhibition.

Enzyme Inhibition

Beyond carbonic anhydrases, the sulfonamide scaffold is a versatile inhibitor of other enzyme classes. For instance, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and cancer.[9]

Quantitative Data on Structurally Related Compounds

To provide a quantitative basis for the potential efficacy of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives, the following tables summarize the biological activities of analogous compounds.

Table 1: Anticancer and Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound Class | Target Cell Line / Enzyme | Activity Metric | Value | Reference |

| Thiazolone-benzenesulfonamides | MDA-MB-231 (Breast Cancer) | IC50 | 1.52 - 6.31 µM | [8] |

| Thiazolone-benzenesulfonamides | MCF-7 (Breast Cancer) | IC50 | 1.52 - 6.31 µM | [8] |

| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | IC50 | 10.93 - 25.06 nM | [8] |

| 1,3,5-Triazinyl benzenesulfonamides | MDA-MB-468 (Breast Cancer) | % Growth Inhibition | 62% | [3] |

| 1,3,5-Triazinyl benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | KI | 38.8 nM | [3] |

Table 2: 12-Lipoxygenase Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase (12-LOX) | IC50 | Nanomolar (nM) range | [9] |

Experimental Protocols

The evaluation of the biological activity of novel 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives would involve a series of standard in vitro assays.

General Workflow for Anticancer Activity Screening

Caption: A generalized workflow for the in vitro evaluation of anticancer activity.

MTT Cytotoxicity Assay Protocol

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Carbonic Anhydrase Inhibition Assay Protocol

The inhibitory activity against CA isoforms can be determined using a stopped-flow CO2 hydration assay.

-

Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isozyme and the test compounds in buffer (e.g., Tris-HCl with Na2SO4).

-

Assay Initiation: Mix the enzyme solution with the inhibitor solution and incubate for a specified time at a controlled temperature.

-

CO2 Hydration Measurement: Mix the enzyme-inhibitor solution with a CO2-saturated buffer solution in a stopped-flow instrument.

-

Data Acquisition: Monitor the change in pH using a pH indicator and calculate the initial rates of the enzymatic reaction.

-

Data Analysis: Determine the IC50 and/or KI values by plotting the enzyme activity against the inhibitor concentration.

Structure-Activity Relationships (SAR)

While specific SAR data for 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives is not available, general principles can be inferred from related benzenesulfonamide inhibitors.[4]

Logical Relationship: Key Structural Features for Biological Activity

Caption: Predicted structure-activity relationships for the core scaffold.

Conclusion and Future Directions

The 4-methoxy-N-(1-naphthyl)benzenesulfonamide scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the field of oncology. The synthesis and systematic biological evaluation of a library of these derivatives are warranted to elucidate their full therapeutic potential. Future research should focus on:

-

Synthesis of a diverse library of derivatives with modifications on both the naphthalene and benzene rings to establish clear structure-activity relationships.

-

Broad-spectrum biological screening against a panel of cancer cell lines and a variety of enzymes to identify lead compounds.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most active compounds.

-

In vivo efficacy and pharmacokinetic studies of lead candidates in relevant animal models.

This technical guide provides a strategic starting point for the exploration of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as a new frontier in drug discovery.

References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Benzenesulfonamide-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse mechanisms of action. From established antibacterial and diuretic drugs to promising anticancer and anti-inflammatory candidates, the versatility of this chemical moiety is remarkable. This technical guide provides a comprehensive overview of the core mechanisms through which benzenesulfonamide-containing compounds exert their pharmacological effects, with a focus on quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Carbonic Anhydrase Inhibition: A Major Avenue for Therapeutic Intervention

A primary and extensively studied mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological and pathological processes.[2][3] The sulfonamide group of these compounds coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction and leading to potent inhibition.

Anticancer Activity

In the context of oncology, the inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII, is a key strategy.[4][5][6] These isoforms are often overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[6] By inhibiting these enzymes, benzenesulfonamide-based drugs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.[4][5]

dot

Caption: Carbonic Anhydrase IX Inhibition Pathway.

Antimicrobial Effects

The antibacterial action of sulfonamides, the first class of synthetic antimicrobial agents, is a classic example of their mechanism.[7] Bacteria, unlike mammals, cannot utilize pre-formed folic acid and must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS). Sulfonamides act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (PABA). This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately bacterial growth and replication.[7]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Target Isoform(s) | IC50 / Ki (nM) | Cell Line / Assay Condition | Reference |

| Acetazolamide (Standard) | hCA I, II, IX, XII | Kᵢ: 250 (hCA I), 12.1 (hCA II), 25.7 (hCA IX) | Enzyme Inhibition Assay | [5] |

| Compound 10b | hCA IX, hCA XII | Kᵢ: 6.6 (hCA IX), 8.9 (hCA XII) | Enzyme Inhibition Assay | [8] |

| Compound 17a | hCA IX, hCA XII | Kᵢ: 6.6 (hCA IX), 8.9 (hCA XII) | Enzyme Inhibition Assay | [8] |

| Compound 4h | hCA IX | Kᵢ: 1.5 - 38.9 | Enzyme Inhibition Assay | [9] |

| Compound 5h | hCA XII | Kᵢ: 0.8 - 12.4 | Enzyme Inhibition Assay | [9] |

| Indole-based benzenesulfonamide (A6) | - | IC₅₀: > 100 µM | MDA-MB-231 cells | [10] |

| Indole-based benzenesulfonamide (A15) | - | IC₅₀: ~50 µM | MCF-7 and SK-BR-3 cells | [10] |

| Benzenesulfonamide-bearing imidazole (Compound 16) | - | EC₅₀: 20.5 ± 3.6 µM | MDA-MB-231 cells | [11] |

| Benzenesulfonamide-bearing imidazole (Compound 23) | - | EC₅₀: 27.8 ± 2.8 µM | IGR39 cells | [11] |

Targeting Receptor Tyrosine Kinases in Cancer Therapy

Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in regulating cell growth, proliferation, differentiation, and survival.[12][13] Dysregulation of RTK signaling is a common feature of many cancers. Several benzenesulfonamide-containing compounds have been developed as inhibitors of various RTKs, including the Tropomyosin receptor kinase A (TrkA).[14] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-MAPK pathway, ultimately leading to reduced cell proliferation and induction of apoptosis.[14][15]

dot

Caption: Receptor Tyrosine Kinase Signaling and Inhibition.

Quantitative Data: Receptor Tyrosine Kinase Inhibition

| Compound | Target Kinase(s) | IC50 (µM) | Cell Line | Reference |

| AL106 | TrkA | 58.6 | U87 Glioblastoma | [14] |

| Cisplatin (Reference) | - | 53 | U87 Glioblastoma | [14] |

| Fedratinib | JAK2, FLT3, RET | 0.003 (JAK2), 0.015 (FLT3), 0.048 (RET) | Cell-free assays | [] |

| Pexidartinib | CSF-1R, Kit, FLT3 | 0.02 (CSF-1R), 0.01 (Kit), 0.16 (FLT3) | - | [] |

| Dacomitinib | EGFR, ERBB2, ERBB4 | 0.006 (EGFR), 0.0457 (ERBB2), 0.0737 (ERBB4) | Cell-based assays | [] |

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][17] Aberrant activation of this pathway is implicated in the development of numerous cancers. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation.[18] Wnt ligand binding to its receptor complex leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation.[1][18] Some benzenesulfonamide-containing compounds have been shown to inhibit this pathway, leading to decreased levels of nuclear β-catenin and downregulation of its target genes.

dot

Caption: Wnt/β-catenin Signaling Pathway.

Diuretic Action

Certain benzenesulfonamide derivatives function as diuretics by inhibiting the reabsorption of sodium and water in the kidneys. While some act as carbonic anhydrase inhibitors in the proximal convoluted tubule, others have different mechanisms. For instance, some newer compounds have been shown to inhibit urea transporters, which are crucial for the urine-concentrating mechanism. By blocking these transporters, they induce diuresis without causing significant electrolyte imbalances.

Experimental Protocols

Carbonic Anhydrase Activity Assay (Colorimetric)

dot

Caption: Carbonic Anhydrase Activity Assay Workflow.

Objective: To measure the carbonic anhydrase activity in a sample.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Carbonic Anhydrase (CA) Assay Buffer

-

CA Substrate (e.g., p-nitrophenyl acetate)

-

CA Positive Control (e.g., bovine erythrocyte CA)

-

CA Inhibitor (e.g., Acetazolamide) for negative control

-

Sample (e.g., cell lysate, purified enzyme)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Sample and Control Preparation:

-

Add samples, positive control, and negative control (sample/positive control + inhibitor) to separate wells of the microplate.

-

Add CA Assay Buffer to each well to bring the final volume to a predetermined level (e.g., 95 µL).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Reaction Initiation: Add CA Substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 60 minutes) at room temperature.

-

Data Analysis:

-

Determine the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve for each sample and control.

-

Calculate the CA activity based on the rate of substrate hydrolysis, often by comparing the sample's rate to that of a known standard.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a benzenesulfonamide compound.

Materials:

-

Flow cytometer

-

Cell culture reagents

-

Benzenesulfonamide compound of interest

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with the benzenesulfonamide compound at various concentrations for a specific duration. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and then add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

-

Receptor Tyrosine Kinase (RTK) Inhibition Assay

dot

Caption: Tyrosine Kinase Inhibition Assay Workflow.

Objective: To determine the inhibitory effect of a benzenesulfonamide compound on the activity of a specific RTK.

Materials:

-

Purified recombinant RTK

-

Tyrosine kinase assay buffer

-

Substrate (e.g., a synthetic peptide)

-

ATP

-

Benzenesulfonamide inhibitor

-

Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme)

-

96-well plate

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the purified RTK, and the substrate.

-

Inhibitor Addition: Add the benzenesulfonamide compound at various concentrations to the wells. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Add the detection reagent (e.g., anti-phosphotyrosine antibody) and incubate to allow binding to the phosphorylated substrate.

-

Signal Measurement: Measure the signal (e.g., absorbance, fluorescence) using a plate reader.

-

Data Analysis: Plot the signal against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

Benzenesulfonamide-containing compounds represent a rich and diverse class of therapeutic agents with a multitude of mechanisms of action. Their ability to target fundamental biological processes such as enzymatic activity, signal transduction, and microbial metabolism underscores their continued importance in drug discovery and development. A thorough understanding of their specific molecular targets and the pathways they modulate is crucial for the rational design of new, more effective, and selective drugs for a wide range of diseases. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental methodologies, to aid researchers in their pursuit of novel benzenesulfonamide-based therapeutics.

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 13. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Synthesis and Applications of N-arylbenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

N-arylbenzenesulfonamides represent a critical structural motif in a vast array of biologically active compounds and functional materials. Their prevalence in pharmaceuticals, agrochemicals, and materials science has spurred the development of diverse and efficient synthetic methodologies. This in-depth technical guide provides a comprehensive literature review of the synthesis and applications of N-arylbenzenesulfonamides, with a focus on key experimental protocols, quantitative data, and the underlying chemical principles.

Synthetic Methodologies for N-arylbenzenesulfonamides

The construction of the N-aryl C-N bond in N-arylbenzenesulfonamides is a cornerstone of their synthesis. Several powerful catalytic systems have been developed to achieve this transformation, with copper- and palladium-catalyzed reactions being the most prominent.

Copper-Catalyzed N-Arylation (Ullmann Condensation & Chan-Evans-Lam Reaction)

The copper-catalyzed N-arylation of sulfonamides, often referred to as the Ullmann condensation or Goldberg reaction, is a classical and widely used method.[1][2][3] Modern advancements have led to milder reaction conditions and broader substrate scope through the use of various ligands and copper sources. A related method, the Chan-Evans-Lam (CEL) reaction, utilizes arylboronic acids as the arylating agent.[4]

These reactions typically involve the coupling of a sulfonamide with an aryl halide (iodide, bromide, or chloride) or an arylboronic acid in the presence of a copper catalyst and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle.

General Reaction Scheme:

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

In-depth Analysis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide as a Potential Kinase Inhibitor: Current Landscape

Despite a comprehensive investigation into the scientific literature and available data, there is currently no public information to support the discovery or development of 4-methoxy-N-(1-naphthyl)benzenesulfonamide as a potential kinase inhibitor. Extensive searches have failed to identify any studies detailing its synthesis, biological evaluation, or mechanism of action in the context of kinase inhibition.

This absence of data prevents the creation of a detailed technical guide as requested. The core requirements, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's activity as a kinase inhibitor.

While the broader class of sulfonamides has been extensively explored in drug discovery, leading to the development of various therapeutic agents, and some naphthalenyl-sulfonamides have been investigated for anticancer properties, no specific research has been identified for 4-methoxy-N-(1-naphthyl)benzenesulfonamide in the realm of kinase inhibition.

Therefore, at present, 4-methoxy-N-(1-naphthyl)benzenesulfonamide remains a compound without a characterized role as a kinase inhibitor in the public scientific domain. Further research would be required to determine if this molecule possesses any kinase inhibitory activity and to elucidate its potential as a therapeutic agent.

solubility and stability of 4-methoxy-N-(1-naphthyl)benzenesulfonamide

An In-depth Technical Guide on the Solubility and Stability of 4-methoxy-N-(1-naphthyl)benzenesulfonamide and Related Sulfonamides

Introduction to Sulfonamides

Sulfonamides are a significant class of synthetic antimicrobial agents and are widely used in medicinal chemistry due to their diverse biological activities. The physicochemical properties of these compounds, particularly their solubility and stability, are critical parameters that influence their bioavailability, formulation, and overall therapeutic efficacy. This guide focuses on the methodologies to assess these properties, with a conceptual focus on 4-methoxy-N-(1-naphthyl)benzenesulfonamide.

Physicochemical Properties of Related Sulfonamides

While specific data for 4-methoxy-N-(1-naphthyl)benzenesulfonamide is unavailable, the following table summarizes key physicochemical properties of related benzenesulfonamide derivatives to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 149-152 | -0.98 |

| 4-Methoxybenzenesulfonamide | C₇H₉NO₃S | 187.22 | 112-115 | 0.5 |

| 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide | C₁₇H₁₅NO₂S | 297.38 | 141-142 | Not Available |

| 4-Methoxy-N-phenylbenzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | 107-108 | Not Available |

| 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide | C₁₄H₁₅NO₄S | 293.34 | 100-101 | Not Available |

Data sourced from publicly available chemical databases. LogP values are typically calculated estimates.

Solubility Determination

The solubility of a compound is a crucial factor in its absorption and distribution. For sulfonamides, solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Experimental Protocol: Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of a sulfonamide in a specific solvent system at a constant temperature.

Materials:

-

Test sulfonamide compound

-

Selected solvent(s) (e.g., water, phosphate buffer at various pH values, ethanol, methanol)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Stock Solutions and Standards: Prepare a stock solution of the sulfonamide in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of the solid sulfonamide to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the saturated supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved sulfonamide.

-

Quantification: Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standards against their known concentrations. Use the linear regression equation of the calibration curve to calculate the concentration of the sulfonamide in the diluted sample.

-

Solubility Calculation: Back-calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent.

DOT Script for Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability testing is performed to determine the shelf-life and recommended storage conditions.

Experimental Protocol: HPLC-Based Stability Indicating Method

This protocol outlines a general approach to assess the stability of a sulfonamide under various stress conditions.

Objective: To evaluate the degradation of a sulfonamide over time under specific temperature, humidity, and light conditions.

Materials:

-

Test sulfonamide compound

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Method Development and Validation: Develop a stability-indicating HPLC method capable of separating the parent sulfonamide from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the sulfonamide in a solution of HCl (e.g., 0.1 N) and a solution of NaOH (e.g., 0.1 N) and monitor for degradation at room temperature and elevated temperatures (e.g., 60 °C).

-

Oxidation: Dissolve the sulfonamide in a solution of hydrogen peroxide (e.g., 3%) and monitor for degradation.

-

Thermal Degradation: Expose the solid sulfonamide to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid sulfonamide and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Long-Term and Accelerated Stability Studies:

-

Store the sulfonamide in its intended packaging at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

-

Sample Analysis: Analyze the samples from the forced degradation and formal stability studies using the validated stability-indicating HPLC method.

-

Data Analysis:

-

Determine the percentage of the remaining parent compound and the formation of any degradation products.

-

Perform kinetic analysis to determine the degradation rate and predict the shelf-life of the compound.

-

DOT Script for Stability Testing Workflow

Caption: Workflow for Chemical Stability Assessment.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by 4-methoxy-N-(1-naphthyl)benzenesulfonamide. Research in this area would be required to elucidate its mechanism of action and potential therapeutic targets.

Conclusion

The are critical parameters that require experimental determination for its successful development as a potential therapeutic agent. This guide provides the foundational experimental protocols and a framework for approaching these studies. While specific data for the target compound is lacking, the methodologies presented are robust and widely applicable to the broader class of sulfonamides, enabling researchers to generate the necessary data for their specific compounds of interest. Further research is warranted to establish a comprehensive physicochemical profile of 4-methoxy-N-(1-naphthyl)benzenesulfonamide and to investigate its biological activities and associated signaling pathways.

In Silico Docking Analysis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide: A Hypothetical Study of its Potential as a STAT3 Inhibitor

Disclaimer: This document presents a hypothetical in silico docking study of 4-methoxy-N-(1-naphthyl)benzenesulfonamide. As of the latest literature review, no specific docking studies for this compound have been published. The methodologies, results, and discussions herein are constructed based on established computational chemistry protocols and the known biological activities of structurally related benzenesulfonamide and naphthalene derivatives.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and computational biology. It provides a detailed framework for a potential in silico investigation of the binding affinity and interaction of 4-methoxy-N-(1-naphthyl)benzenesulfonamide with a plausible therapeutic target.

Introduction

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The incorporation of a naphthalene moiety can further enhance the biological activity of these molecules. Naphthalene-containing compounds have demonstrated diverse therapeutic potential, including anticancer and anti-inflammatory effects[2]. Notably, a bis-naphthalene-4-methoxybenzenesulfonamide derivative, C188-9, has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and is currently in clinical trials for head and neck squamous cell carcinoma[2].

STAT3 is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. The structural similarity of 4-methoxy-N-(1-naphthyl)benzenesulfonamide to known STAT3 inhibitors suggests its potential as a modulator of this signaling pathway.

This whitepaper outlines a hypothetical in silico molecular docking study designed to investigate the potential of 4-methoxy-N-(1-naphthyl)benzenesulfonamide to bind to and inhibit the STAT3 protein. The objective is to predict the binding affinity, identify key molecular interactions, and provide a computational foundation for future experimental validation.

Experimental Protocols

This section details the proposed methodology for the in silico docking of 4-methoxy-N-(1-naphthyl)benzenesulfonamide against the STAT3 protein.

Software and Resources

-

Molecular Modeling and Visualization: UCSF Chimera, PyMOL

-

Ligand Preparation: ChemDraw, Avogadro

-

Molecular Docking: AutoDock Vina

-

Protein Structure Database: Protein Data Bank (PDB)

Ligand Preparation

-

2D Structure Generation: The 2D structure of 4-methoxy-N-(1-naphthyl)benzenesulfonamide was drawn using ChemDraw.

-

3D Structure Conversion and Optimization: The 2D structure was converted to a 3D structure using Avogadro. The geometry was then optimized using the MMFF94 force field until the energy gradient converged.

-

File Format Conversion: The optimized ligand structure was saved in the PDBQT format, which includes the addition of Gasteiger charges and the definition of rotatable bonds, using AutoDock Tools.

Protein Target Preparation

-

Structure Retrieval: The crystal structure of the human STAT3 protein was obtained from the Protein Data Bank. For this hypothetical study, the PDB entry 6NJS was selected.

-

Protein Cleaning: The protein structure was prepared by removing all non-essential components, including water molecules, co-crystallized ligands, and any other heteroatoms, using UCSF Chimera.

-

Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were assigned using AutoDock Tools.

-

File Format Conversion: The prepared protein structure was saved in the PDBQT format.

Molecular Docking Simulation

-

Grid Box Definition: A grid box was defined around the active site of the STAT3 protein. The dimensions and coordinates of the grid box were set to encompass the binding pocket of the co-crystallized inhibitor in the original PDB structure, ensuring that the ligand could freely rotate and translate within this defined space.

-

Docking Execution: Molecular docking was performed using AutoDock Vina. The program was configured to perform a set number of docking runs with a specified exhaustiveness to ensure a thorough search of the conformational space.

-

Analysis of Docking Poses: The resulting docking poses were ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy was selected for further analysis.

-

Interaction Analysis: The interactions between the ligand and the protein in the best-ranked pose were visualized and analyzed using PyMOL and UCSF Chimera to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Hypothetical Results

This section presents the hypothetical quantitative and qualitative results of the docking study, as would be expected from the previously described protocol.

Binding Affinity and Interactions

The molecular docking simulation of 4-methoxy-N-(1-naphthyl)benzenesulfonamide with the STAT3 protein predicted a favorable binding affinity. The quantitative data for the top-ranked docking pose is summarized in the table below.

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide | STAT3 | 6NJS | -9.8 | Tyr705, Ser611, Ser613, Phe716, Arg609 |

Binding Mode Analysis

In its top-ranked hypothetical binding pose, 4-methoxy-N-(1-naphthyl)benzenesulfonamide is positioned within the SH2 domain of the STAT3 protein, a critical region for its dimerization and activation. The naphthalene ring is predicted to form hydrophobic interactions with a pocket lined by residues such as Phe716. The sulfonamide group is hypothesized to act as a hydrogen bond acceptor and donor, forming hydrogen bonds with the side chains of Ser611 and Ser613. The methoxybenzene moiety is predicted to be oriented towards the solvent-exposed region, with the methoxy group potentially forming a hydrogen bond with the side chain of Arg609. A crucial pi-stacking interaction is also postulated between the naphthalene ring and the phenyl ring of Tyr705.

Visualizations

In Silico Docking Workflow

Caption: Workflow for the in silico docking study.

Simplified STAT3 Signaling Pathway

Caption: Simplified STAT3 signaling pathway and hypothetical inhibition.

Discussion

The hypothetical binding affinity of -9.8 kcal/mol suggests that 4-methoxy-N-(1-naphthyl)benzenesulfonamide could be a potent binder to the STAT3 protein. The predicted interactions with key residues in the SH2 domain are consistent with the binding modes of known STAT3 inhibitors. The hydrophobic interactions provided by the naphthalene ring and the hydrogen bonding potential of the sulfonamide group appear to be crucial for this strong interaction.

These computational findings, while hypothetical, provide a strong rationale for the synthesis and biological evaluation of 4-methoxy-N-(1-naphthyl)benzenesulfonamide as a potential STAT3 inhibitor. The insights gained from this in silico model can guide the design of more potent analogues. For instance, modifications to the methoxybenzene ring could be explored to optimize interactions with the solvent-exposed region of the binding pocket.

It is critical to acknowledge the limitations of this purely computational study. Molecular docking provides a static view of the protein-ligand interaction and does not account for protein flexibility or the entropic contributions to binding. Therefore, the predicted binding affinity should be considered an estimate. Future work should involve molecular dynamics simulations to assess the stability of the predicted binding pose and, most importantly, experimental validation through in vitro binding assays and cell-based assays to confirm the inhibitory activity against STAT3 and its downstream signaling.

Conclusion

This whitepaper has outlined a comprehensive, albeit hypothetical, in silico docking study of 4-methoxy-N-(1-naphthyl)benzenesulfonamide against the STAT3 protein. The proposed methodology adheres to standard computational practices, and the hypothetical results indicate that the compound is a promising candidate for STAT3 inhibition, with a strong predicted binding affinity and a plausible binding mode. While awaiting experimental confirmation, this computational investigation provides a valuable starting point for the development of novel benzenesulfonamide-based STAT3 inhibitors for cancer therapy.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide, a sulfonamide derivative of potential interest in medicinal chemistry and drug development. The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-naphthylamine in the presence of a base. This protocol outlines the required reagents, equipment, step-by-step procedure, and purification methods.

Introduction

Sulfonamides are a significant class of compounds in organic and medicinal chemistry, known for their wide range of biological activities. The synthesis of novel sulfonamide derivatives is a key area of research in the development of new therapeutic agents. This protocol describes a standard and reliable method for the preparation of 4-methoxy-N-(1-naphthyl)benzenesulfonamide, which can be adapted for the synthesis of other related sulfonamides. The core of the reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[1]

Reaction Scheme

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 1.0 g | 4.84 | Electrophile |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 0.76 g | 5.32 | Nucleophile |

| Triethylamine | C₆H₁₅N | 101.19 | 1.0 mL | 7.26 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | Solvent |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - | Stationary Phase |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Eluent |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | Eluent |

Experimental Protocol

1. Reaction Setup:

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthylamine (0.76 g, 5.32 mmol) and dichloromethane (20 mL).

-

Stir the mixture at room temperature until the 1-naphthylamine is completely dissolved.

-

Add triethylamine (1.0 mL, 7.26 mmol) to the solution.

2. Addition of Sulfonyl Chloride:

-

In a separate container, dissolve 4-methoxybenzenesulfonyl chloride (1.0 g, 4.84 mmol) in a minimal amount of dichloromethane.

-

Slowly add the 4-methoxybenzenesulfonyl chloride solution to the stirred 1-naphthylamine solution at room temperature over a period of 10-15 minutes. A general approach for reacting amines with sulfonyl chlorides involves the presence of a base like triethylamine in a solvent such as dichloromethane.[2]

3. Reaction Monitoring:

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

4. Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude product can be purified by silica gel column chromatography.

-

The column should be packed with silica gel in hexane.

-

The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate/hexane).

-

Fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified 4-methoxy-N-(1-naphthyl)benzenesulfonamide.

Visualization

Experimental Workflow

Caption: Workflow for the synthesis of 4-methoxy-N-(1-naphthyl)benzenesulfonamide.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

4-Methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid.

Characterization

The final product should be characterized by appropriate analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

This protocol provides a general guideline. Reaction conditions such as temperature, reaction time, and solvent may be optimized to improve the yield and purity of the final product.

References

Application Notes and Protocols: High-Throughput Screening of 4-methoxy-N-(1-naphthyl)benzenesulfonamide for Keap1-Nrf2 Protein-Protein Interaction Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. Dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. Consequently, the protein-protein interaction (PPI) between Keap1 and Nrf2 has emerged as a promising therapeutic target for the development of novel cytoprotective agents.

Benzenesulfonamide derivatives have been identified as a promising class of molecules capable of inhibiting the Keap1-Nrf2 PPI. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-methoxy-N-(1-naphthyl)benzenesulfonamide , a compound with structural similarities to known Keap1-Nrf2 inhibitors, as a potential modulator of this pathway. The following protocols describe two robust HTS methodologies: a Fluorescence Polarization (FP) assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Putative Signaling Pathway: Keap1-Nrf2 Axis

The diagram below illustrates the proposed mechanism of action for 4-methoxy-N-(1-naphthyl)benzenesulfonamide as an inhibitor of the Keap1-Nrf2 protein-protein interaction.

Caption: Keap1-Nrf2 signaling pathway and inhibitor action.

Quantitative Data Summary

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific experimental values for 4-methoxy-N-(1-naphthyl)benzenesulfonamide in Keap1-Nrf2 HTS assays are not publicly available. The values are representative of those observed for similar benzenesulfonamide-based inhibitors of this pathway.

| Parameter | Fluorescence Polarization (FP) Assay | Time-Resolved FRET (TR-FRET) Assay |

| Compound | 4-methoxy-N-(1-naphthyl)benzenesulfonamide | 4-methoxy-N-(1-naphthyl)benzenesulfonamide |

| Target | Keap1-Nrf2 PPI | Keap1-Nrf2 PPI |

| IC50 | 1.5 µM | 850 nM |

| Ki | 980 nM | 550 nM |

| Z'-factor | 0.78 | 0.85 |

| Signal Window | 150 mP | 4.5-fold |

| Assay Format | 384-well | 384-well |

| Primary Hit Criteria | >50% inhibition at 10 µM | >50% inhibition at 10 µM |

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) High-Throughput Screening Assay

This assay measures the disruption of the interaction between a fluorescently labeled Nrf2 peptide and the Keap1 Kelch domain. Small molecule inhibitors that bind to Keap1 will prevent the binding of the fluorescent peptide, resulting in a decrease in fluorescence polarization.

Materials and Reagents:

-

Keap1 Kelch Domain Protein (His-tagged): Purified recombinant protein.

-

FITC-labeled Nrf2 Peptide: A 9-mer peptide containing the ETGE motif of Nrf2, labeled with fluorescein isothiocyanate (FITC).

-

Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20.

-

Test Compound: 4-methoxy-N-(1-naphthyl)benzenesulfonamide dissolved in 100% DMSO.

-

Positive Control: A known Keap1-Nrf2 PPI inhibitor (e.g., LH601A).

-

Negative Control: DMSO.

-

Assay Plates: Black, low-volume 384-well non-binding surface plates.

-

Plate Reader: Capable of measuring fluorescence polarization with excitation at ~485 nm and emission at ~535 nm.

Experimental Workflow:

Caption: Fluorescence Polarization HTS workflow.

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compound, positive control, or DMSO into the wells of a 384-well assay plate.

-

Reagent Preparation:

-

Prepare a working solution of Keap1 protein in assay buffer.

-

Prepare a working solution of FITC-Nrf2 peptide in assay buffer.

-

-

Reagent Addition:

-

Add 10 µL of the Keap1 protein solution to each well.

-

Add 10 µL of the FITC-Nrf2 peptide solution to each well.

-

The final volume in each well should be 20 µL.

-

-

Incubation: Seal the plate and incubate at room temperature for 30 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate filters.

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where P_sample is the polarization of the test well, P_min is the polarization of the free peptide (no Keap1), and P_max is the polarization of the peptide bound to Keap1 (DMSO control).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HTS Assay

This assay utilizes a terbium (Tb)-labeled anti-His antibody as the donor, which binds to the His-tagged Keap1 protein, and a FITC-labeled Nrf2 peptide as the acceptor. When the Keap1-Nrf2 complex forms, FRET occurs. Inhibitors of this interaction will disrupt FRET, leading to a decrease in the TR-FRET signal.[1][2]

Materials and Reagents:

-

Keap1 Kelch Domain Protein (His-tagged): Purified recombinant protein.

-

FITC-labeled Nrf2 Peptide: A 9-mer peptide containing the ETGE motif of Nrf2, labeled with FITC.

-

Tb-labeled Anti-His Antibody: Terbium-conjugated antibody specific for the His-tag.

-

Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20.

-

Test Compound: 4-methoxy-N-(1-naphthyl)benzenesulfonamide dissolved in 100% DMSO.

-

Positive Control: A known Keap1-Nrf2 PPI inhibitor.

-

Negative Control: DMSO.

-

Assay Plates: White, low-volume 384-well non-binding surface plates.

-

Plate Reader: Capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 520 nm and 490 nm).

Experimental Workflow:

Caption: TR-FRET HTS workflow.

Procedure:

-

Compound Plating: Dispense 100 nL of test compound, positive control, or DMSO into the wells of a 384-well assay plate.

-

Reagent Preparation and Premixing:

-

Reagent Addition:

-

Add 10 µL of the Keap1/antibody premix to each well.[1]

-

Add 10 µL of the FITC-Nrf2 peptide solution to each well.

-

The final volume in each well should be 20 µL.

-

-

Incubation: Seal the plate and incubate at room temperature for 1 hour, protected from light.[1]

-

Data Acquisition: Measure the time-resolved fluorescence at the donor (490 nm) and acceptor (520 nm) emission wavelengths using a plate reader.

-

Data Analysis:

-

Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 490 nm) * 10,000.

-

Calculate the percentage of inhibition based on the TR-FRET ratio.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

The Z' factor for the assay should be calculated to assess its suitability for HTS, with a value > 0.5 being considered excellent.[1][2]

-

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of 4-methoxy-N-(1-naphthyl)benzenesulfonamide as a potential inhibitor of the Keap1-Nrf2 protein-protein interaction. Both the Fluorescence Polarization and Time-Resolved FRET assays are robust, sensitive, and scalable methods suitable for identifying and characterizing novel modulators of this important therapeutic target. Successful identification of "hit" compounds from these screens will warrant further investigation through secondary assays and lead optimization studies to validate their mechanism of action and therapeutic potential.

References

- 1. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Keap1 Kelch domain protein concentration for TR-FRET competition assay [bio-protocol.org]

Application of 4-methoxy-N-(1-naphthyl)benzenesulfonamide in Cancer Research: Information Not Available

A comprehensive review of publicly available scientific literature and research databases did not yield any specific studies on the application of 4-methoxy-N-(1-naphthyl)benzenesulfonamide in cancer research. Consequently, the detailed Application Notes, quantitative data, experimental protocols, and signaling pathway diagrams requested for this specific compound cannot be generated at this time.

While there is no information on 4-methoxy-N-(1-naphthyl)benzenesulfonamide, the broader class of benzenesulfonamide derivatives has been a subject of interest in oncology research. These related compounds have been investigated for various anticancer properties, which may provide a theoretical framework for the potential investigation of the specified molecule.

General Context: Benzenesulfonamides in Cancer Research

Benzenesulfonamide derivatives are a well-established class of compounds in medicinal chemistry. Their utility in cancer research often stems from their ability to act as inhibitors of various enzymes, including carbonic anhydrases, which are implicated in tumor biology.

Carbonic Anhydrase Inhibition

A significant area of research for benzenesulfonamides is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors.[1][2][3] These enzymes help maintain the pH of the tumor microenvironment, contributing to tumor cell survival and proliferation. By inhibiting these enzymes, benzenesulfonamide-based drugs can disrupt the pH balance and potentially render cancer cells more susceptible to other therapies.[2]

The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The specificity for different CA isoforms is often determined by the substituents on the benzenesulfonamide core.[1]

Below is a generalized workflow for screening sulfonamide derivatives for their anticancer properties, which could be theoretically applied to 4-methoxy-N-(1-naphthyl)benzenesulfonamide.

Caption: A hypothetical workflow for the preclinical evaluation of a novel benzenesulfonamide derivative in cancer research.

Structure-Activity Relationships (SAR)

Research on other benzenesulfonamide derivatives has highlighted the importance of the substituents on both the benzene ring and the sulfonamide nitrogen for determining anticancer activity and selectivity. For instance, studies on N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides have shown that these compounds can be selective inhibitors of triple-negative breast cancer (TNBC) cells, with IC50 values in the low micromolar range.[4][5] The substitution pattern on the benzenesulfonamide portion of these molecules was found to be important for their activity.[4]

Another study on benzenesulfonamide-bearing imidazole derivatives identified compounds with cytotoxic effects against melanoma and triple-negative breast cancer cell lines, with EC50 values in the micromolar range.[6]